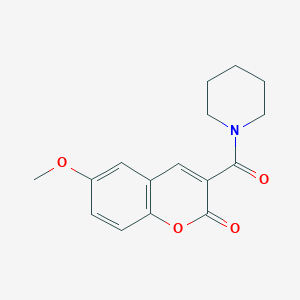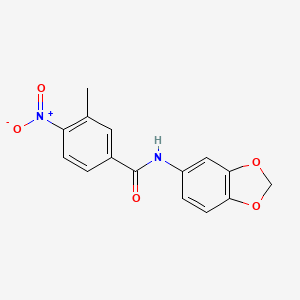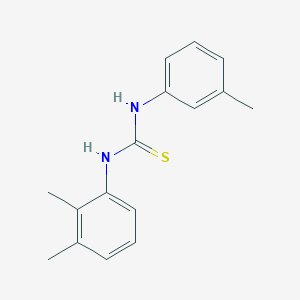
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one, also known as Compound 1, is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including cancer treatment, inflammation, and neurodegenerative diseases. In
Mechanism of Action
The mechanism of action of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have various biochemical and physiological effects. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its high potency and specificity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have a high affinity for its target proteins, which makes it an ideal tool for studying various signaling pathways. One limitation of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its potential toxicity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other signaling pathways. Additionally, future research could focus on developing more potent and selective derivatives of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 for use in therapeutic applications.
Synthesis Methods
The synthesis of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with piperidine and acetic anhydride to produce 4-acetoxy-6-hydroxycoumarin. The next step involves the methylation of the hydroxyl group using dimethyl sulfate to produce 6-methoxy-4-acetoxy-coumarin. The final step involves the reaction of 6-methoxy-4-acetoxy-coumarin with phosgene and piperidine to produce 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one.
Scientific Research Applications
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer treatment, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
6-methoxy-3-(piperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-12-5-6-14-11(9-12)10-13(16(19)21-14)15(18)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXPGNZJRGYNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5842930.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![N-[4-(acetylamino)phenyl]-2-(2-chloro-4,6-dimethylphenoxy)acetamide](/img/structure/B5842962.png)



![1-(4-biphenylyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5842982.png)

![methyl 2-{[(2-pyrazinylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843003.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)
